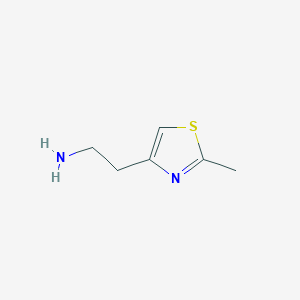

2-(2-Methyl-1,3-thiazol-4-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5-8-6(2-3-7)4-9-5/h4H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEZGSKBHYTSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428707 | |

| Record name | 2-(2-methyl-1,3-thiazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165115-15-1 | |

| Record name | 2-(2-methyl-1,3-thiazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 2 Methyl 1,3 Thiazol 4 Yl Ethanamine

Established Reaction Pathways

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethanamine is primarily achieved through well-established reaction pathways that are central to heterocyclic chemistry. These methods include building the thiazole (B1198619) ring from acyclic precursors or modifying a pre-formed thiazole structure.

Thiazole Ring Cyclization Approaches

Constructing the heterocyclic core is a foundational strategy in the synthesis of thiazole derivatives. These methods involve the reaction of non-cyclic starting materials to form the aromatic thiazole ring in a single or multi-step sequence.

The Hantzsch thiazole synthesis is a classical and highly effective method for the formation of thiazole rings, typically involving the condensation of an α-haloketone with a thioamide. chemhelpasap.comnih.gov For the synthesis of a 2-methyl-4-substituted thiazole, thioacetamide (B46855) is the required thioamide component. The corresponding α-haloketone must contain a protected or masked equivalent of the ethanamine side chain.

Modifications to the classical Hantzsch synthesis have been developed to improve yields, stereoselectivity, and substrate scope. The Holzapfel-Meyers-Nicolaou modification, for example, proceeds under basic conditions through a hydroxythiazoline intermediate. researchgate.net This intermediate is then dehydrated using reagents like trifluoroacetic anhydride (B1165640) and pyridine (B92270) to yield the final thiazole product. researchgate.net This modified approach can be advantageous when dealing with sensitive functional groups that might not be compatible with the traditional acidic conditions of the Hantzsch reaction.

Table 1: Key Features of Modified Hantzsch Reactions

| Modification | Key Reagents/Conditions | Intermediate | Advantages |

|---|---|---|---|

| Classical Hantzsch | α-haloketone, Thioamide, Heat | Thioalkylation product | Simple, high yielding for many substrates. chemhelpasap.com |

| Holzapfel-Meyers-Nicolaou | Thioamide, α-haloketone, Base; then TFAA, Pyridine, TEA | Hydroxythiazoline | Stereoselective, milder dehydration conditions. researchgate.net |

| Ultrasound/Microwave | Standard Hantzsch reagents with alternative energy sources | Same as classical | Shorter reaction times, potentially higher yields. nih.gov |

A widely used variation of the Hantzsch synthesis involves the reaction of thiourea (B124793) or its derivatives with α-halo ketones to produce 2-aminothiazoles. ijsrst.comresearchgate.net This is one of the most common routes for accessing the thiazole scaffold. nih.gov While the direct product is a 2-amino derivative, the underlying principle of ring formation is crucial. To obtain the target compound's 2-methyl substitution, thiourea is replaced with thioacetamide.

The general mechanism begins with the nucleophilic sulfur of the thioacetamide attacking the carbon bearing the halogen in the α-halo ketone. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the aromatic thiazole ring. chemhelpasap.com The choice of the α-halo ketone is critical, as it must contain the precursor to the 4-ethanamine side chain. For example, a 4-halobutan-2-one derivative with a protected amino group at the terminal position could be a suitable starting material.

Table 2: Examples of Reagents for Thiazole Cyclization

| Sulfur Source | Carbonyl Source (α-Halo Ketone) | Resulting Thiazole Substitution |

|---|---|---|

| Thiourea | 2-Bromoacetophenone | 2-Amino-4-phenylthiazole. chemhelpasap.com |

| Substituted Thiourea | Ethyl 2-chloro-3-oxobutanoate | 2-(Substituted-amino)-4-methyl-5-ethoxycarbonylthiazole. farmaciajournal.com |

| Thioacetamide | 1-Bromo-4-(benzyloxy)butan-2-one | 4-(2-(Benzyloxy)ethyl)-2-methylthiazole (precursor) |

Functionalization of the Thiazole Core

An alternative synthetic strategy involves starting with a readily available 2-methylthiazole (B1294427) or a derivative thereof and introducing the ethanamine side chain at the 4-position. This approach relies on the known reactivity of the thiazole ring and the application of standard functional group interconversions.

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. organic-chemistry.org In the context of synthesizing this compound, this strategy requires a precursor such as 2-(2-methyl-1,3-thiazol-4-yl)acetaldehyde. This aldehyde can be prepared from commercially available 2-methylthiazole-4-carboxylic acid by reduction to the corresponding alcohol, followed by oxidation.

The reductive amination process itself involves reacting the aldehyde with an amine source, typically ammonia (B1221849) or ammonium (B1175870) salts like ammonium formate, in the presence of a reducing agent. nih.govnih.gov The reaction proceeds through the in-situ formation of an imine, which is then reduced to the desired primary amine. A variety of reducing agents can be employed, with common choices including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation.

Table 3: Common Conditions for Reductive Amination

| Aldehyde/Ketone Precursor | Amine Source | Reducing Agent | Typical Solvent |

|---|---|---|---|

| Aldehyde | Ammonia (aq. or gas) | H₂/Raney Nickel | Methanol/Ethanol |

| Aldehyde | Ammonium Acetate | Sodium Cyanoborohydride | Methanol |

| Ketone | Ammonium Formate | Formic Acid (Leuckart reaction) | None (neat) |

| Aldehyde/Ketone | Ammonia Borane | Trimethyl Borate | Dichloromethane |

This pathway involves creating a carbon-carbon bond at the 4-position of the 2-methylthiazole ring using nucleophilic substitution. A common approach is to start with a precursor that has a good leaving group, such as a halogen, attached to a methyl group at the C4 position (i.e., 4-(chloromethyl)-2-methylthiazole).

The synthesis can be envisioned as a two-step process:

Cyanation: The 4-(chloromethyl)-2-methylthiazole is treated with a cyanide salt, such as sodium or potassium cyanide, in a nucleophilic substitution reaction. This replaces the chloride with a cyano group, forming 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile.

Reduction: The resulting nitrile is then reduced to the primary amine. This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent or through catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere.

The reactivity of the thiazole ring towards nucleophiles is position-dependent. While the C2 position is generally more susceptible to nucleophilic attack, functionalization at C4 is readily achievable, especially when the substitution occurs on a side chain attached to the ring, as in the case of a halomethyl group. rsc.org

Table 4: Nucleophilic Substitution Strategy Outline

| Step | Starting Material | Reagent | Product |

|---|---|---|---|

| 1. Halogenation | 2,4-Dimethylthiazole | N-Bromosuccinimide (NBS) | 4-(Bromomethyl)-2-methylthiazole |

| 2. Cyanation | 4-(Bromomethyl)-2-methylthiazole | Sodium Cyanide (NaCN) | 2-(2-Methyl-1,3-thiazol-4-yl)acetonitrile |

| 3. Reduction | 2-(2-Methyl-1,3-thiazol-4-yl)acetonitrile | Lithium Aluminum Hydride (LiAlH₄) | This compound |

Advanced Synthetic Approaches

Advanced synthetic strategies aim to enhance molecular complexity, improve efficiency, and introduce novel functionalities in a controlled manner. However, the application of such methods to the synthesis of this compound is not specifically detailed in the current body of scientific literature.

Molecular Hybridization Strategies

Molecular hybridization involves combining two or more pharmacophores or structurally distinct moieties to create a single hybrid molecule with potentially enhanced or synergistic activities. This is a common strategy in drug discovery. A search for molecular hybridization strategies specifically employing the this compound scaffold did not yield specific examples or dedicated studies. While thiazole rings are frequently incorporated into hybrid molecules, the literature does not provide concrete instances where this particular ethanamine derivative has been used as a building block in such a strategy.

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. MCRs are valued for their atom economy, simplicity, and ability to rapidly generate libraries of complex molecules. The most well-known method for thiazole synthesis is the Hantzsch thiazole synthesis, which is a two-component reaction between an α-haloketone and a thioamide. While there are multi-component variations for creating complex thiazole derivatives, no specific MCR protocols have been published that directly yield this compound as the primary product.

Process Optimization in Synthesis

Process optimization is crucial for transitioning a synthetic route from laboratory scale to industrial production, focusing on improving yield, purity, cost-effectiveness, and safety. This involves a detailed study of various reaction parameters.

Reaction Conditions and Yield Enhancement

Systematic studies on the optimization of reaction conditions—such as temperature, solvent, catalyst, and reactant concentration—specifically for the synthesis of this compound are not described in detail. While general principles of the Hantzsch synthesis suggest that reaction conditions can significantly affect the yield and purity of thiazoles, specific data tables or research findings detailing these enhancements for this compound are absent from the available literature.

Stereochemical Control Considerations

Stereochemical control is vital when a molecule contains chiral centers. This compound itself is not chiral. However, if the synthesis were to proceed via intermediates or involve subsequent modifications that introduce chirality, stereochemical control would become important. The literature does not currently contain studies discussing stereoselective synthesis or the management of stereoisomers in the context of preparing this specific compound.

Biological Activities and Pharmacological Potential of 2 2 Methyl 1,3 Thiazol 4 Yl Ethanamine and Analogues

Antimicrobial Efficacy

The antimicrobial properties of 2-(2-Methyl-1,3-thiazol-4-yl)ethanamine and its analogues have been a subject of considerable research, demonstrating a broad spectrum of activity against various bacterial and fungal pathogens.

Antibacterial Spectrum and Potency

Derivatives of the core thiazole (B1198619) structure have exhibited notable antibacterial efficacy. For instance, a study on heteroaryl(aryl) thiazole derivatives, which share a structural similarity, demonstrated moderate to good activity against a panel of bacteria. One particular analogue, compound 3 , which features a 2-(3,4-dimethoxyphenyl)ethanamine substituent at the 4-position of the thiazole ring, showed the best activity with Minimum Inhibitory Concentrations (MIC) ranging from 0.23 to 0.70 mg/mL and Minimum Bactericidal Concentrations (MBC) from 0.47 to 0.94 mg/mL against various bacterial strains. The most susceptible bacterium was identified as Bacillus cereus, while Escherichia coli proved to be the most resistant nih.gov.

Further investigations into thiazole derivatives have highlighted their potential against resistant bacterial strains. Certain compounds have shown greater efficacy than the reference drug ampicillin against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and E. coli nih.gov. The versatility of the thiazole nucleus is evident in the diverse range of bacterial targets, with some analogues showing promising activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of a Thiazole Analogue (Compound 3)

| Bacterium | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.23 - 0.70 | 0.47 - 0.94 |

| Escherichia coli | >3.75 | >3.75 |

| Various Strains | 0.23 - 0.70 | 0.47 - 0.94 |

Antifungal Spectrum and Potency

The antifungal potential of thiazole derivatives is equally significant. The aforementioned study on heteroaryl(aryl) thiazole derivatives revealed that these compounds generally exhibit better antifungal than antibacterial activity. The MIC values for antifungal activity ranged from 0.06 to 0.47 mg/mL, with Minimum Fungicidal Concentrations (MFC) between 0.11 and 0.94 mg/mL. Compound 9 from this series was particularly potent, with MICs ranging from 0.06 to 0.23 mg/mL and MFCs from 0.11 to 0.47 mg/mL nih.gov.

Other research has focused on different analogues, such as 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones. Two compounds from this class, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone, demonstrated superior fungicidal effects against a range of seven agricultural fungi mdpi.com. This highlights the potential of these compounds in agricultural applications in addition to their pharmaceutical prospects.

Antineoplastic Investigations

The cytotoxic effects of thiazole derivatives against various cancer cell lines have been extensively studied, revealing their potential as anticancer agents. The mechanisms of action often involve the induction of apoptosis and modulation of the cell cycle.

Cytotoxic Effects on Cancer Cell Lines

A diverse array of thiazole analogues has demonstrated significant cytotoxicity against human cancer cell lines. In one study, thiazole-amino acid hybrid derivatives were synthesized and tested against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. Many of these hybrids showed moderate to strong cytotoxicities. Notably, five of these compounds exhibited potent cytotoxicity with IC50 values ranging from 2.07 to 8.51 μM, which is comparable to the positive control, 5-fluorouracil (IC50 = 3.49–8.74 μM) nih.govrsc.org.

Another study focusing on two novel synthesized heterocyclic compounds, referred to as CP1 and CP2, which contain a thiazole moiety, reported their cytotoxic effects on colon (HCT116), breast (MCF-7), and liver (HEPG2) cancer cell lines. The IC50 values for CP1 were 4.7 µg/mL (HCT116), 4.8 µg/mL (MCF-7), and 11 µg/mL (HEPG2). For CP2, the IC50 values were 9.5 µg/mL (HCT116), 9.6 µg/mL (MCF-7), and 18 µg/mL (HEPG2) ekb.eg.

Table 2: Cytotoxic Activity of Thiazole Analogues

| Compound/Analogue | Cancer Cell Line | IC50 Value |

|---|---|---|

| Thiazole-amino acid hybrids (5 compounds) | A549, HeLa, MCF-7 | 2.07 - 8.51 µM |

| CP1 | HCT116 | 4.7 µg/mL |

| CP1 | MCF-7 | 4.8 µg/mL |

| CP1 | HEPG2 | 11 µg/mL |

| CP2 | HCT116 | 9.5 µg/mL |

| CP2 | MCF-7 | 9.6 µg/mL |

| CP2 | HEPG2 | 18 µg/mL |

Cell Cycle Modulation

The anticancer activity of thiazole derivatives is often linked to their ability to interfere with the cell cycle progression of cancer cells. For instance, a novel class of ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] nih.govmdpi.comnih.govdiazaphosphole-6-carboxylates was synthesized and evaluated for their cytotoxic effects. The most active compounds demonstrated a promising ability to arrest the cell cycle at different phases in both renal (TK-10) and lung (A549) cancer cells nih.gov.

Specifically, certain 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 12 (CDK12). One such compound, H63, was shown to downregulate G1-phase core genes, leading to cell cycle arrest nih.gov. This targeted inhibition of cell cycle machinery highlights a specific mechanism through which these compounds exert their antiproliferative effects.

Neuropharmacological Applications

The thiazole scaffold is also a key feature in compounds with significant neuropharmacological activity. Research has indicated that 2-(1,3-Thiazol-4-yl)ethanamine and its derivatives can act as ligands for histamine (B1213489) receptors, particularly the H1 receptor, suggesting potential applications in the treatment of allergic responses and other histamine-related disorders smolecule.com.

Furthermore, thiazole derivatives have been investigated for their role in modulating the activity of other crucial enzymes in the nervous system. For example, some derivatives have been shown to act as activators for carbonic anhydrase enzymes smolecule.com. The versatility of the thiazole ring is also demonstrated by its presence in antiparkinsonian drugs like Talipexole and Pramipexole, which are 2-aminothiazole (B372263) derivatives that function as dopamine agonists smolecule.com. These examples underscore the broad potential of thiazole-based compounds in the development of treatments for a range of neurological and psychiatric conditions.

Anticonvulsant Properties

While direct studies on the anticonvulsant activity of this compound are not extensively documented in publicly available literature, the broader class of thiazole derivatives has been a significant area of investigation for the development of novel antiepileptic drugs. Research has shown that the thiazole nucleus is a key pharmacophore in compounds exhibiting anticonvulsant effects.

Various analogues and derivatives incorporating the thiazole moiety have been synthesized and evaluated in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, certain thiazole-bearing 4-thiazolidinones have demonstrated significant anticonvulsant activity in these models. These findings suggest that the thiazole scaffold can serve as a valuable template for the design of new anticonvulsant agents. The mechanism of action for these compounds is often multifaceted, with some derivatives showing activity that suggests modulation of GABAergic neurotransmission or interaction with voltage-gated sodium channels.

A study on novel thiazole incorporated (arylalkyl)azoles identified compounds with noticeable anticonvulsant activity in both pentylenetetrazole and maximal electroshock tests, with protection ranging from 33-100%. Computational studies of these compounds indicated favorable physicochemical properties for central nervous system activity, suggesting their potential as promising agents for epilepsy therapy.

It is important to note that the specific anticonvulsant profile of this compound itself remains to be fully elucidated through direct experimental evaluation. However, the consistent anticonvulsant activity observed in a variety of structurally related thiazole derivatives provides a strong rationale for further investigation into its potential in this area.

Histaminergic System Modulation

The histaminergic system plays a crucial role in regulating various physiological functions in the central nervous system, including wakefulness, cognition, and seizure susceptibility. Certain thiazole derivatives have been found to interact with histamine receptors, suggesting a potential mechanism for their neurological effects.

A structurally similar analogue, 2-thiazolylethylamine, has been identified as a selective histamine H1 receptor agonist. Studies have shown that the intracerebroventricular administration of 2-thiazolylethylamine decreases seizure susceptibility in mice in both electrically and pentylenetetrazole-induced convulsion models nih.gov. This anticonvulsant effect was antagonized by centrally acting H1 antagonists, indicating that the activation of H1 receptors in the brain can have an inhibitory effect on convulsions nih.gov. This finding is significant as it suggests that the central histaminergic system, through H1 receptor activation, may play an inhibitory role in the generation and propagation of seizures nih.gov.

The activity of 2-thiazolylethylamine as an H1 agonist highlights the potential for this compound to possess similar properties. The presence of the methyl group on the thiazole ring in the target compound may influence its potency and selectivity at the H1 receptor, a hypothesis that warrants further pharmacological investigation.

In contrast to the effects observed at the H1 receptor, studies with the selective H2 receptor agonist, dimaprit, did not show a significant effect on seizure susceptibility nih.gov. This suggests that the anticonvulsant effects of histaminergic compounds related to this compound are likely mediated through the H1 receptor rather than the H2 receptor. Currently, there is a lack of specific data on the direct interaction of this compound or its close analogues with the H2 receptor.

Dopaminergic Receptor Interactions

The dopaminergic system is another critical neurotransmitter system involved in motor control, motivation, and various cognitive processes. Some thiazole-containing compounds have been investigated for their effects on dopamine transporters and receptors.

A study focused on the development of modafinil analogues led to the synthesis of promising thiazole-containing derivatives with inhibitory activity on the dopamine transporter (DAT). These compounds were designed as atypical dopamine reuptake inhibitors, which are of interest for their potential therapeutic applications in sleeping disorders and as treatments for cocaine addiction. The research provided valuable insights into the structure-activity relationships of these thiazole derivatives, with certain stereoisomers demonstrating higher activity and selectivity for DAT.

While this research was not conducted on this compound itself, it establishes that the thiazole scaffold can be incorporated into molecules that effectively target the dopaminergic system. Further studies would be necessary to determine if this compound exhibits any affinity for or activity at dopamine receptors or transporters.

Cholinesterase Inhibition

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of acetylcholine, a neurotransmitter crucial for memory and cognitive function. The development of new cholinesterase inhibitors is a key area of research for the treatment of Alzheimer's disease.

Several studies have explored the potential of thiazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One study reported the synthesis of novel thiazole-piperazine hybrids, with some compounds showing significant inhibitory activity against AChE. Another investigation into 1,3-thiazole derivatives identified compounds with potent and selective inhibition of either AChE or BuChE in the micromolar range academie-sciences.fr.

Furthermore, research on thiazole-based derivatives has led to the identification of potent AChE inhibitors with IC50 values in the nanomolar range acs.org. Molecular docking studies of these active compounds revealed binding orientations within the active site of AChE similar to that of the established drug donepezil, suggesting their potential as lead compounds for the development of new anti-Alzheimer's agents acs.org.

Although these studies were not performed on this compound, they indicate that the thiazole moiety is a viable scaffold for the design of cholinesterase inhibitors. The potential of this compound to inhibit these enzymes would need to be directly assessed.

Table 1: Cholinesterase Inhibitory Activity of Selected Thiazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Target Enzyme | Potency (IC50) | Reference |

|---|---|---|---|

| Thiazole-piperazine hybrids | AChE | Significant inhibition | nih.gov |

| 1,3-Thiazole derivatives | AChE/BuChE | µM range | academie-sciences.fr |

| Thiazole-based derivatives | AChE | 103.24 nM and 108.94 nM | acs.org |

Metabotropic Glutamate Receptor Modulation

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a modulatory role in synaptic transmission and neuronal excitability. They are considered important therapeutic targets for a range of neurological and psychiatric disorders.

A significant finding in this area is the development of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP), a potent and highly selective non-competitive antagonist of the metabotropic glutamate subtype 5 (mGlu5) receptor nih.gov. MTEP contains the same 2-methyl-1,3-thiazole core structure as the subject of this article. This compound has been widely used as a pharmacological tool to investigate the role of mGlu5 receptors and has shown anxiolytic activity in preclinical models nih.gov.

Further research on MTEP has demonstrated its ability to reduce ethanol self-administration in animal models of alcohol dependence, suggesting a role for mGlu5 receptors in the reinforcing effects of alcohol nih.gov. These studies highlight the potential of compounds with a 2-methyl-1,3-thiazole scaffold to modulate the glutamatergic system and offer therapeutic benefits in conditions such as anxiety and addiction nih.govnih.gov. The structural similarity between MTEP and this compound suggests that the latter may also interact with mGlu5 receptors, a possibility that merits direct investigation.

Anti-inflammatory Properties

Thiazole derivatives have been investigated for their anti-inflammatory effects, with studies indicating their potential to modulate key inflammatory pathways. Analogues of this compound have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation. The anti-inflammatory effects of these compounds are often evaluated using in vivo models, such as the carrageenan-induced paw edema test in rats, which measures the reduction in swelling.

Research into a series of 2,6-diaryl-imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole derivatives revealed significant anti-inflammatory and analgesic activities. Notably, some of these compounds exhibited better anti-inflammatory activity than the standard drug, diclofenac. Molecular docking studies have suggested that these compounds can effectively bind to and inhibit both COX-1 and COX-2 enzymes nih.gov.

Another study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives also demonstrated potent anti-inflammatory and analgesic properties. These compounds were found to be effective inhibitors of both COX and 5-lipoxygenase (5-LOX) pathways, key players in the inflammatory cascade . The dual inhibition of COX and LOX pathways is a desirable characteristic for anti-inflammatory agents, as it can lead to a broader spectrum of activity and potentially fewer side effects compared to selective COX inhibitors.

The anti-inflammatory potential of some thiazolyl-1,3,4-oxadiazolines and 5-carboxyethyl-2-hydrazon-4-methyl-thiazoles has also been evaluated. In a study using an acute model of inflammation induced by turpentine oil, several of these compounds demonstrated good anti-inflammatory potential, comparable to that of diclofenac nanobioletters.com. The effects were observed through the reduction of systemic changes associated with the acute inflammatory phase nanobioletters.com.

| Compound | In-vivo Model | Effect | Reference |

|---|---|---|---|

| 2,6-diaryl-imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole derivative (5c) | Carrageenan-induced rat paw edema | Better anti-inflammatory activity compared to diclofenac | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e) | Carrageenan-induced paw edema | 55.29% ± 1.04% inhibition at 1h (20 mg/kg) | |

| Thiazolyl-Δ2-1,3,4-oxadiazoline derivative | Turpentine oil-induced inflammation in rats | Good anti-inflammatory potential, comparable to diclofenac | nanobioletters.com |

Other Biological Activities

Beyond their anti-inflammatory effects, this compound and its analogues have been explored for a variety of other biological activities, highlighting the versatility of the thiazole scaffold.

The thiazole moiety is a constituent of several compounds investigated for their antiviral properties. These derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV) nih.gov.

A review of patent literature from 2014 to 2021 highlighted the significant antiviral activities of various thiazole derivatives nih.gov. For instance, certain 2-amino-1,3,4-thiadiazole derivatives have shown activity against the hepatitis B virus (HBV) and human cytomegalovirus (HCMV) researchgate.net. Some derivatives have also demonstrated inhibitory activity against herpes simplex virus-1 (HSV-1), Sindbis virus, and Coxsackie virus B4 researchgate.net.

Furthermore, a series of 2'-C-Methyl-4'-thionucleoside monophosphate prodrugs, which contain a modified thiazole-like ring, were synthesized and evaluated for their antiviral activity against hepatitis C virus (HCV) and other related viruses in the Flaviviridae family cbijournal.com.

| Compound/Derivative Series | Virus | Activity | Reference |

|---|---|---|---|

| 2-amino-1,3,4-thiadiazole derivatives | Hepatitis B Virus (HBV) | Antiviral activity observed | researchgate.net |

| 2-amino-1,3,4-thiadiazole derivatives | Human Cytomegalovirus (HCMV) | Inhibition of HCMV polymerase | researchgate.net |

| 2'-C-Methyl-4'-thionucleoside monophosphate prodrugs | Hepatitis C Virus (HCV) | Anti-HCV activities observed | cbijournal.com |

| Thiazole derivative (50) | Sindbis virus | Activity at 9.6 μg/mL | researchgate.net |

Malaria remains a significant global health issue, and the development of new antimalarial agents is crucial. Thiazole-containing compounds have emerged as a promising area of research in the quest for novel antimalarials. A series of thiazole analogues were prepared and evaluated for their in vitro activity against the chloroquine-sensitive Plasmodium falciparum 3D7 strain. The study revealed that modifications of the N-aryl amide group linked to the thiazole ring were most significant for antimalarial potency, leading to compounds with high efficacy and low cytotoxicity nih.gov.

Another study focused on the synthesis of novel thiazole hydrazine (B178648) derivatives and their screening against Plasmodium falciparum. While most compounds showed moderate to good activity, one derivative exhibited promising antimalarial activity with an IC50 value close to that of the standard drug, quinine nanobioletters.com.

| Compound/Derivative Series | Parasite Strain | Activity (IC50/MIC) | Reference |

|---|---|---|---|

| N-aryl amide thiazole analogues | Plasmodium falciparum 3D7 | High antimalarial potency | nih.gov |

| Thiazole hydrazine derivative (4c) | Plasmodium falciparum | Promising activity, close to quinine | nanobioletters.com |

Tuberculosis (TB) continues to be a major cause of mortality worldwide, and drug-resistant strains pose a significant threat. The 2-aminothiazole series has demonstrated antibacterial activity against Mycobacterium tuberculosis. An extensive study involving the synthesis and evaluation of a large number of 2-aminothiazole analogs revealed that substitutions at the C-2 position of the thiazole could accommodate a range of lipophilic groups, while the C-4 position and the thiazole core were more sensitive to changes researchgate.net. Several analogues achieved sub-micromolar minimum inhibitory concentrations (MICs) and exhibited bactericidal activity against replicating M. tuberculosis researchgate.net.

Further research on substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides has also identified them as a valuable antitubercular chemotype with potent bactericidal activity and low cytotoxicity nih.gov.

| Compound/Derivative Series | M. tuberculosis Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Aminothiazole analogues | M. tuberculosis H37Rv | Sub-micromolar MICs achieved | researchgate.net |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | M. tuberculosis strains | Potent growth inhibitory activity | nih.gov |

| Imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole derivative (5f) | M. tuberculosis H37Rv | MIC of 3.14 μg/ml |

Certain thiazole derivatives have been shown to possess immunomodulatory properties, suggesting their potential in conditions where the immune system is dysregulated. A synthetic thiazole derivative, tiprotimod, has been identified as a potent immunopotentiator for both humoral and cell-mediated immune responses in experimental animals. It was found to enhance the delayed-type hypersensitivity (DTH) response and stimulate the humoral immune response nih.gov. The immunomodulatory action of tiprotimod was demonstrated through its ability to stimulate macrophage activity in a time- and dose-dependent manner nih.gov.

Substituted 1,3,4-thiadiazines, which are structurally related to thiazoles, have also been investigated for their immunomodulatory effects. These compounds have been shown to down-regulate the secretion of pro-inflammatory cytokines and up-regulate the release of anti-inflammatory ones, suggesting their potential as immunomodulators researchgate.netnih.gov.

The inhibition of specific enzymes involved in disease pathogenesis is a key strategy in drug discovery. Analogues of this compound have been investigated as inhibitors of enzymes other than cholinesterases. A notable target is glutaminase (GLS), an enzyme that plays a crucial role in the metabolism of cancer cells.

A series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues were designed and evaluated as selective GLS1 inhibitors. One of the derivatives, compound 24y, demonstrated excellent potency against GLS1 with an IC50 value of 68 nM and exhibited significant selectivity over GLS2 mdpi.com. This compound also showed antitumor activity in xenograft models, highlighting the potential of this class of compounds in cancer therapy mdpi.com.

Another study focused on allosteric glutaminase inhibitors based on a 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane scaffold. One of the synthesized compounds, 2m, potently inhibited GLS with an IC50 value of 70 nM academie-sciences.fr.

| Compound | Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 24y | GLS1 | 68 nM | mdpi.com |

| Compound 2m | GLS | 70 nM | academie-sciences.fr |

Mechanistic Elucidation of Biological Action of 2 2 Methyl 1,3 Thiazol 4 Yl Ethanamine

Molecular Target Identification and Binding Affinities

Currently, there is a lack of specific data identifying the molecular targets of 2-(2-Methyl-1,3-thiazol-4-yl)ethanamine.

No specific enzymatic interactions or modulatory activities have been reported for this compound in the reviewed scientific literature.

Detailed receptor binding profiles for this compound are not available in the current body of scientific research.

Cellular Pathway Perturbations

Information regarding the effects of this compound on cellular pathways is not yet documented.

There are no available studies that describe the mechanisms by which this compound may induce cell cycle arrest.

The effects of this compound on mitochondrial function or modulation have not been characterized.

There is no current research detailing any interference of this compound with signaling pathways such as TNFα or IL-8.

Structure-Mechanism Relationships

For instance, in the context of antimicrobial activity, the nature of the substituent at position 2 of the thiazole (B1198619) ring has been shown to be a critical determinant of efficacy. nih.gov Studies on a series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives have demonstrated that different substitutions on the amino group lead to varying degrees of fungicidal and antiviral activity. rhhz.netresearchgate.net

The lipophilicity and electronic properties of the substituents also play a crucial role. For example, the introduction of a methyl group can enhance the lipophilicity of a compound, potentially facilitating its penetration through bacterial cell membranes. evitachem.com This highlights the importance of the physicochemical properties of the substituents in modulating the biological activity of thiazole derivatives.

In the realm of anti-inflammatory agents, the structure of thiazole-containing compounds has been optimized to achieve selective inhibition of enzymes such as cyclooxygenase-2 (COX-2). nih.gov The presence and nature of specific pharmacophores, such as a methylsulfonyl group, on a phenyl ring attached to the thiazole core, have been identified as key for potent and selective COX-2 inhibition. nih.gov

Furthermore, the structural similarity of some thiazole derivatives to endogenous molecules can lead to interactions with specific receptors. For example, certain thiazole derivatives exhibit activity at histamine (B1213489) receptors, with the substitution pattern on the thiazole and its side chains determining the affinity and selectivity for different histamine receptor subtypes. nih.govnih.gov The ethanamine side chain in this compound is a common feature in many biologically active compounds, including neurotransmitters, suggesting a potential for interaction with various receptors and enzymes.

The following data tables illustrate the structure-activity relationships for various classes of thiazole derivatives, providing insights into how structural modifications influence their biological effects.

Table 1: Structure-Activity Relationship of Thiazole Derivatives as Antimicrobial Agents

| Compound/Derivative Class | Key Structural Features | Observed Biological Activity |

| 2-Amino-1,3-thiazole-4-carboxylic acid derivatives | Varied substituents on the 2-amino group | Good fungicidal and anti-TMV activity. rhhz.net |

| 2-(3,4-dimethoxyphenyl)ethanamine substituted thiazole | Phenol at position 2 and 2-(3,4-dimethoxyphenyl)ethanamine at position 4 | Beneficial for antibacterial activity. nih.gov |

| 2-phenylthiazol-4-yl-ethylamine derivatives | Phenyl group at position 2 | Inhibition of enoyl-ACP reductase, leading to antibacterial activity against S. aureus. evitachem.com |

Table 2: Structure-Activity Relationship of Thiazole Derivatives as Enzyme Inhibitors

| Compound/Derivative Class | Target Enzyme | Key Structural Features for Activity | Observed Effect |

| Imidazo[2,1-b]thiazole derivatives | COX-2 | Methylsulfonyl group on a C-6 phenyl ring and the type/size of amine on C-5. nih.gov | Selective and potent inhibition of COX-2. nih.gov |

| 1,3-Thiazole amides and amines | Cholinesterases | Amide group at position 2 and N-methylation. academie-sciences.fr | Varied inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). academie-sciences.fr |

| 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides | Cyclin-dependent kinase 5 (cdk5) | Benzothiazole and thiophene-sulfonamide moieties. | Moderate inhibition of cdk5. |

Computational Chemistry and Molecular Modeling of 2 2 Methyl 1,3 Thiazol 4 Yl Ethanamine

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For thiazole (B1198619) derivatives, this is commonly used to forecast their interaction with biological targets like proteins and enzymes.

Docking studies on various 2-aminothiazole (B372263) and substituted thiazole derivatives reveal common interaction patterns with protein active sites. researchgate.netasianpubs.org For a molecule like 2-(2-Methyl-1,3-thiazol-4-yl)ethanamine, the key interaction points are the nitrogen and sulfur atoms of the thiazole ring, the primary amine of the ethanamine side chain, and the methyl group.

The primary amine group is a potent hydrogen bond donor, capable of forming strong interactions with amino acid residues such as aspartate, glutamate, or serine in a receptor's active site. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. The sulfur atom, while less commonly forming hydrogen bonds, contributes to the electronic and steric profile of the molecule and can engage in other non-covalent interactions. The aromatic thiazole ring itself can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Table 1: Potential Ligand-Target Interactions for this compound

| Molecular Feature | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Ethanamine Group (-NH2) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Gln, Asn |

| Thiazole Ring (Nitrogen) | Hydrogen Bond Acceptor | Gln, Asn, Ser, Thr, His |

| Thiazole Ring (Aromatic) | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

The binding sites of proteins that accommodate thiazole derivatives are often characterized by a combination of hydrophobic pockets and regions capable of hydrogen bonding. The ethanamine side chain would likely anchor the ligand within the binding site by forming key hydrogen bonds with polar residues at the pocket's edge. The methyl-thiazole core would then orient itself within a more hydrophobic sub-pocket. Studies on similar compounds often target the active sites of enzymes such as kinases, oxidoreductases, or bacterial enzymes like DNA gyrase. asianpubs.orgresearchgate.net The characterization of these binding sites is crucial for understanding the selectivity and affinity of the ligand.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For a ligand-protein complex, MD simulations provide insights into the stability of the binding pose predicted by molecular docking. tandfonline.com In studies involving thiazole derivatives, MD simulations performed over nanoseconds can assess the conformational stability of the ligand in the active site and the persistence of key interactions. nih.govrsc.org

In Silico ADMET Prediction and Pharmacokinetic Modeling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. For thiazole derivatives, various computational models are used to estimate their pharmacokinetic properties. tandfonline.com

For this compound, predictions would likely be based on its structural features. Its relatively small size and the presence of polar groups suggest it would have favorable absorption and distribution properties. Computational tools like QikProp or the pkCSM web server are often used to predict these parameters for analogous compounds. nih.govtandfonline.com The predictions generally assess compliance with frameworks like Lipinski's Rule of Five, which helps to evaluate the drug-likeness of a chemical compound.

Table 2: Representative In Silico ADMET Predictions for a Thiazole Scaffold

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for absorption (Lipinski's Rule) |

| LogP (Lipophilicity) | 1-3 | Balanced solubility for membrane permeability |

| Hydrogen Bond Donors | 1-2 | Good membrane permeability (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 2-3 | Good membrane permeability (Lipinski's Rule) |

| Caco-2 Permeability | Moderate to High | Potential for good intestinal absorption |

| Blood-Brain Barrier (BBB) | Low to Moderate Permeability | CNS side effects may be limited |

| CYP2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions |

De Novo Design and Virtual Screening Applications

The this compound structure represents a valuable scaffold for both virtual screening and de novo design. Virtual screening involves searching large libraries of compounds to identify those that are most likely to bind to a drug target. The thiazole scaffold can be used as a query to find similar, potentially active compounds.

In de novo design, this molecule can serve as a starting fragment. Computational algorithms can "grow" new functional groups from the ethanamine or methyl positions or substitute the thiazole ring to optimize binding affinity and selectivity for a specific target. tandfonline.com For instance, the ethanamine side chain could be elongated or functionalized to reach into adjacent pockets of a binding site, while modifications to the methyl group could enhance hydrophobic interactions. This approach allows for the rational design of novel drug candidates with improved potency and pharmacokinetic profiles.

Advanced Analytical Techniques in the Research of 2 2 Methyl 1,3 Thiazol 4 Yl Ethanamine

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for probing the molecular structure of 2-(2-Methyl-1,3-thiazol-4-yl)ethanamine, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, specific signals corresponding to each unique proton are expected. The methyl group protons at the C2 position of the thiazole (B1198619) ring would typically appear as a singlet. The single proton on the C5 position of the thiazole ring would also produce a singlet. The ethanamine side chain would exhibit a more complex pattern, likely two triplets corresponding to the two methylene groups, assuming coupling between them.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. asianpubs.org The chemical shifts of the carbon atoms in the thiazole ring are characteristic. For instance, in related thiazole derivatives, the C2, C4, and C5 carbons of the thiazole moiety resonate at distinct downfield positions. asianpubs.org The carbons of the methyl and ethylamine (B1201723) substituents would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH ₃-Thiazole | ~2.7 | ~19 |

| Thiazole-C2 | - | ~166 |

| Thiazole-C4 | - | ~150 |

| Thiazole-C5-H | ~7.0 | ~115 |

| -C H₂-Thiazole | ~3.0 | ~30 |

| -C H₂-NH₂ | ~2.9 | ~42 |

| -NH ₂ | (broad singlet) | - |

Note: These are predicted values based on data from analogous structures and may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net For this compound, these techniques can confirm the presence of the thiazole ring, the primary amine, and the alkyl portions of the structure.

Key expected vibrations include N-H stretching from the primary amine group, C-H stretching from the methyl and ethyl groups, C=N and C=C stretching from the thiazole ring, and N-H bending from the amine. mdpi.com The combination of IR and Raman spectroscopy provides a more complete vibrational profile, as some modes that are weak in IR are strong in Raman, and vice versa.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590-1650 |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2850-2960 |

| Thiazole Ring | C=N Stretch | ~1600 |

| Thiazole Ring | C=C Stretch | ~1550 |

| Thiazole Ring | Ring Breathing/Stretching | 1300-1500 |

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is ideal for quantifying low levels of a target compound in complex mixtures. nih.govnih.gov

An LC-MS/MS method for this compound would typically involve reversed-phase chromatography to separate the analyte from matrix components. nih.gov Electrospray ionization (ESI) in positive mode would be effective for this basic compound, generating a protonated molecular ion [M+H]⁺. In the tandem mass spectrometer, this parent ion is selected and fragmented to produce characteristic product ions. Monitoring specific transitions from the parent ion to a product ion (Selected Reaction Monitoring, SRM) provides high selectivity and sensitivity. researchgate.net

Table 3: Exemplar LC-MS/MS Parameters for Analysis

| Parameter | Condition |

| LC System | |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.5 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min nih.gov |

| Elution | Gradient |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition | [M+H]⁺ (Parent Ion) → Fragment Ion(s) |

| Scan Type | Selected Reaction Monitoring (SRM) |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the determination of a compound's elemental formula, providing a high degree of confidence in its identification. mdpi.com For this compound (C₆H₁₀N₂S), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass of the molecular ion to the calculated theoretical mass. This is a critical step in the definitive characterization of the compound and its potential metabolites or degradation products.

Chromatographic Separations

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of non-volatile compounds like this compound.

A typical HPLC method for purity analysis would utilize a reversed-phase column. Given the basic nature of the ethanamine, a mobile phase with a slightly acidic pH (e.g., using formic acid as an additive) is often employed to ensure good peak shape by suppressing the interaction of the analyte with free silanol groups on the silica-based stationary phase. sielc.com Detection is commonly performed using a UV detector, as the thiazole ring possesses a chromophore that absorbs UV light.

Table 4: General HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 or similar reversed-phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Formic or Phosphoric Acid) sielc.com |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of this compound, a reversed-phase HPLC method is often employed. In this mode, a non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. The retention of the compound is primarily governed by hydrophobic interactions. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase can be adjusted to control the ionization state of the amine group and thus influence its retention time.

Detection is commonly achieved using an ultraviolet (UV) detector, as the thiazole ring exhibits absorbance in the UV region. The selection of the detection wavelength is optimized to achieve maximum sensitivity. For structural confirmation and higher specificity, HPLC can be coupled with a mass spectrometry (MS) detector, a technique known as LC-MS.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) researchgate.net |

| Elution | Isocratic |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 30 °C researchgate.net |

| Detector | UV at 225 nm researchgate.net |

| Injection Volume | 10 µL |

This table presents a representative set of parameters and may require optimization for specific applications.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. For amines like this compound, which can be challenging to analyze by GC due to their polarity and potential for peak tailing, specific column chemistries and derivatization strategies may be necessary bre.com.

The inherent basicity of amines can lead to strong interactions with the silanol groups on conventional silica-based columns, resulting in poor peak shape and reduced resolution. To mitigate this, columns with a basic deactivation are often used. Alternatively, derivatization of the primary amine group can be performed to reduce its polarity and improve its chromatographic behavior.

A common stationary phase for the analysis of amines is a polyethylene glycol (PEG) column, often treated with potassium hydroxide to further reduce peak tailing. The choice of carrier gas is typically an inert gas such as helium or nitrogen. Detection is frequently carried out using a Flame Ionization Detector (FID), which offers good sensitivity for organic compounds. For enhanced identification capabilities, GC can be coupled with a Mass Spectrometer (GC-MS).

Table 2: Representative GC Conditions for Amine Analysis

| Parameter | Value |

| Column | Tenax-GC bre.com |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Temperature Program | 80 °C (isothermal) bre.com |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This table provides a general set of conditions that would likely require optimization for the specific analysis of this compound.

Electrochemical and Bioanalytical Methods

Beyond chromatographic techniques, electrochemical and bioanalytical methods provide valuable insights into the redox properties and biological activity of this compound.

Cyclic Voltammetry

Cyclic Voltammetry is an electrochemical technique used to study the redox behavior of a compound. It provides information on the oxidation and reduction potentials of a molecule and the stability of the resulting redox species. In a cyclic voltammetry experiment, the potential of a working electrode is swept linearly with time between two set potentials, and the resulting current is measured.

For a thiazole derivative, the electrochemical behavior can be influenced by the various functional groups present on the ring. The thiazole ring itself, as well as the amine group, can undergo electrochemical reactions. For instance, the amino group present in the C2 position of the thiazole ring can undergo an oxidation process. The potential at which these redox events occur can provide insights into the electronic properties of the molecule.

A typical cyclic voltammetry experiment would involve dissolving this compound in a suitable solvent containing a supporting electrolyte, such as dimethyl sulfoxide (DMSO) with tetrabutylammonium tetrafluoroborate (TBABF4). The experiment would be conducted using a three-electrode system comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

Table 3: Hypothetical Cyclic Voltammetry Data for a Thiazole Derivative

| Process | Peak Potential (V vs. Ag/AgCl) |

| Oxidation (Anodic Peak) | +1.2 V |

| Reduction (Cathodic Peak) | -1.8 V |

These values are illustrative and would be specific to the experimental conditions and the exact electrochemical properties of this compound.

Cell-Based Assays for Biological Activity Evaluation (e.g., MTT Assay)

Cell-based assays are crucial for determining the biological effects of a compound on living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. Therefore, a decrease in formazan production in cells treated with a compound indicates a reduction in cell viability or a cytotoxic effect.

To evaluate the biological activity of this compound, various cell lines, such as cancer cell lines, can be treated with different concentrations of the compound. After an incubation period, the MTT reagent is added, and the cells are further incubated to allow for formazan formation. The formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Research on other thiazole derivatives has demonstrated their potential as anticancer agents. For example, some novel thiazole derivatives have shown antiproliferative activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines mdpi.com.

Table 4: Representative Results from an MTT Assay of a Thiazole Derivative on Cancer Cell Lines

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 2.57 ± 0.16 mdpi.com |

| HepG2 (Liver Cancer) | 7.26 ± 0.44 mdpi.com |

This data is from a study on a different thiazole derivative and serves as an example of the type of results obtained from an MTT assay.

Derivatives and Analogues of 2 2 Methyl 1,3 Thiazol 4 Yl Ethanamine: Design and Evaluation

Synthesis and Biological Profiling of Novel Thiazole-Based Scaffolds

The synthesis of novel scaffolds derived from 2-(2-methyl-1,3-thiazol-4-yl)ethanamine often involves the modification of the ethylamine (B1201723) side chain or the thiazole (B1198619) ring itself. These modifications aim to explore new chemical space and identify compounds with improved biological activity.

One common approach is the acylation of the primary amine of this compound to introduce a variety of substituents. For instance, reaction with different acid chlorides or anhydrides can yield a library of amide derivatives. These derivatives can then be screened for various biological activities.

Another strategy involves the construction of more complex heterocyclic systems using the thiazole ring as a building block. For example, the ethylamine side chain can be functionalized to participate in cyclization reactions, leading to the formation of fused or spirocyclic systems. The biological profile of these new scaffolds is then assessed through a battery of in vitro and in vivo assays.

Research in the broader field of thiazole chemistry has demonstrated the synthesis of various biologically active scaffolds. For example, thiazolyl-pyrazoline conjugates have been synthesized by coalescing the thiazole pharmacophore with pyrazoline derivatives, resulting in unified bioactive scaffolds with synergistic biological potentials. nih.gov While not directly starting from this compound, these methodologies provide a roadmap for creating diverse molecular architectures.

The biological evaluation of these novel scaffolds typically begins with broad screening against a panel of targets, such as cancer cell lines, bacterial strains, or specific enzymes. For instance, newly synthesized thiazole derivatives are often evaluated for their anticancer activity against various human cancer cell lines, including those of the breast (MCF-7), lung (NCI-H460), and central nervous system (SF-268). researchgate.net

The following table summarizes the types of novel thiazole-based scaffolds and their potential biological activities, drawing parallels from the broader thiazole literature.

| Scaffold Type | Synthetic Approach | Potential Biological Activities |

| N-Acyl Derivatives | Acylation of the primary amine with various acid chlorides/anhydrides. | Anticancer, Antimicrobial, Anti-inflammatory |

| Fused Heterocycles | Cyclization reactions involving the ethylamine side chain. | Kinase inhibition, Antiviral |

| Spirocyclic Compounds | Intramolecular cyclization strategies. | CNS activity, Enzyme inhibition |

| Thiazolyl-Pyrazoline Hybrids | Condensation of thiazole-containing chalcones with hydrazine (B178648) derivatives. nih.gov | Antimicrobial, Anticancer nih.gov |

Hybrid Compounds and Conjugates for Enhanced Activity

The concept of creating hybrid molecules, which combine two or more pharmacophores into a single entity, has gained significant traction in drug discovery. This approach can lead to compounds with dual or synergistic modes of action, potentially overcoming drug resistance and improving efficacy. For derivatives of this compound, this could involve linking the thiazole moiety to other known bioactive scaffolds.

The synthesis of such hybrids often involves multi-step reaction sequences. For instance, the primary amine of this compound could be used as a handle for coupling with a carboxylic acid-containing pharmacophore using standard peptide coupling reagents.

The biological evaluation of these hybrid compounds is tailored to the intended therapeutic application. For example, a thiazole-fluoroquinolone hybrid would be tested for its antibacterial activity against a panel of clinically relevant bacterial strains, including resistant ones.

The table below provides examples of potential hybrid compounds and conjugates that could be designed from the this compound scaffold, based on established principles of medicinal chemistry.

| Hybrid/Conjugate Type | Potential Pharmacophore Partner | Rationale for Enhanced Activity |

| Thiazole-Anticancer Drug | Doxorubicin, Paclitaxel | Targeted drug delivery, synergistic cytotoxicity |

| Thiazole-Antimicrobial | Fluoroquinolones, Beta-lactams | Dual mechanism of action, overcoming resistance |

| Thiazole-Peptide | Cell-penetrating peptides | Improved cellular uptake |

| Thiazole-Targeting Ligand | Folic acid, RGD peptides | Specific delivery to cancer cells |

Structure-Guided Design of Improved Analogues

Structure-guided design is a powerful approach that utilizes the three-dimensional structural information of a biological target to design more potent and selective inhibitors. This process typically involves techniques such as X-ray crystallography or NMR spectroscopy to determine the binding mode of a lead compound, like a derivative of this compound, to its target protein.

Once the binding mode is understood, computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict how modifications to the lead compound will affect its binding affinity and selectivity. This in silico analysis helps to prioritize the synthesis of analogues that are most likely to have improved properties.

For example, if a derivative of this compound is found to be an inhibitor of a particular kinase, the crystal structure of the kinase-inhibitor complex would reveal key interactions. Structure-guided design could then be used to introduce new functional groups that form additional hydrogen bonds or hydrophobic interactions with the protein, thereby increasing the inhibitor's potency.

This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. The insights gained from structure-activity relationship (SAR) studies are continuously fed back into the design cycle to refine the molecular structure and optimize the desired pharmacological profile.

The following table outlines the key steps involved in the structure-guided design of improved analogues of this compound derivatives.

| Design Step | Methodology | Desired Outcome |

| Target Identification and Validation | Biological assays, genetic studies | Confirmation of a relevant biological target |

| Lead Compound Identification | High-throughput screening, fragment-based screening | Identification of a starting point for optimization |

| Structural Biology | X-ray crystallography, NMR spectroscopy | Determination of the 3D structure of the target-ligand complex |

| Computational Chemistry | Molecular docking, molecular dynamics | Prediction of binding affinities and modes of new analogues |

| Analogue Synthesis | Organic synthesis | Creation of a library of modified compounds |

| Biological Evaluation | In vitro and in vivo assays | Measurement of potency, selectivity, and other pharmacological properties |

| SAR Analysis | Correlation of structural changes with activity | Understanding of key structural features for activity |

Future Research Directions and Therapeutic Prospects for 2 2 Methyl 1,3 Thiazol 4 Yl Ethanamine

Exploration of Novel Biological Targets

The structural motif of 2-(2-methyl-1,3-thiazol-4-yl)ethanamine, featuring a thiazole (B1198619) ring linked to an ethanamine side chain, suggests potential interactions with a variety of biological targets. Future research should prioritize screening this compound and its derivatives against targets where similar thiazole-containing molecules have shown activity.

One promising area of investigation is in the field of neurodegenerative diseases, particularly Alzheimer's disease. Thiazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme central to the cholinergic hypothesis of Alzheimer's disease. nih.govmdpi.comacs.org The inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function. mdpi.com The thiazole scaffold can interact with the active site of the AChE enzyme, and structure-activity relationship (SAR) studies of various thiazole derivatives have provided insights into the key molecular interactions. nih.gov

Another significant avenue for exploration is the histamine (B1213489) H3 receptor. The ethanamine side chain is a common feature in many histamine receptor ligands. smolecule.com Histamine H3 receptor antagonists are of interest for the treatment of various neurological and psychiatric disorders. nih.gov The thiazole ring can serve as a core scaffold for designing novel H3 receptor ligands.

Furthermore, the thiazole nucleus is a component of various compounds with antimicrobial and antifungal properties. smolecule.comresearchgate.net Therefore, screening this compound and its analogs for activity against a panel of bacterial and fungal strains could uncover novel anti-infective agents.

Development of Targeted Therapies

Based on the exploration of novel biological targets, the development of targeted therapies centered around the this compound scaffold is a logical next step. Once a primary biological target is validated, medicinal chemistry efforts can focus on optimizing the molecule's potency, selectivity, and pharmacokinetic properties.

For instance, if AChE is confirmed as a primary target, the development of targeted therapies for Alzheimer's disease would involve synthesizing a library of derivatives to establish a clear structure-activity relationship. Modifications to the methyl group on the thiazole ring, the length of the alkyl chain, and the nature of the amine could all influence binding affinity and selectivity over other cholinesterases like butyrylcholinesterase (BChE). mdpi.com

Similarly, if the histamine H3 receptor is identified as a key target, the focus would be on developing selective antagonists. The design of such compounds would aim to optimize interactions with the receptor's binding pocket while minimizing off-target effects on other histamine receptor subtypes.

The table below presents inhibitory activities of some thiazole derivatives against acetylcholinesterase, illustrating the potential for this class of compounds.

| Compound ID | Modification | Target | IC50 (µM) |

| 2a | Thiazolylhydrazone derivative | AChE | 0.063 |

| 2b | Thiazolylhydrazone derivative | AChE | 0.056 |

| 2e | Thiazolylhydrazone derivative | AChE | 0.040 |

| 2g | Thiazolylhydrazone derivative | AChE | 0.031 |

| 2i | Thiazolylhydrazone derivative | AChE | 0.028 |

Data sourced from a study on thiazolylhydrazone derivatives as ChE inhibitors. mdpi.com

Multitarget-Directed Ligand Design

The complexity of many diseases, such as neurodegenerative disorders and cancer, has spurred interest in multitarget-directed ligands (MTDLs). The this compound scaffold is well-suited for this approach due to the potential for the thiazole core and its substituents to interact with multiple biological targets.

In the context of Alzheimer's disease, an MTDL could be designed to inhibit both AChE and another relevant target, such as β-amyloid aggregation or tau protein hyperphosphorylation. nih.gov For example, the thiazole moiety could be functionalized with groups known to interfere with amyloid plaque formation, while the ethanamine portion maintains its interaction with the AChE active site.

Another potential multitarget approach could involve combining histamine H3 receptor antagonism with the inhibition of other enzymes involved in neurotransmitter metabolism, such as monoamine oxidase B (MAO-B). mdpi.com This could be particularly relevant for neurodegenerative diseases like Parkinson's disease, where dopamine regulation is a key therapeutic goal. mdpi.com

Advanced Synthetic Methodologies for Library Generation

To fully explore the therapeutic potential of the this compound scaffold, the development of efficient and versatile synthetic methodologies is crucial. High-throughput synthesis and combinatorial chemistry approaches can facilitate the rapid generation of large and diverse libraries of derivatives for biological screening.

The synthesis of the core 2-methyl-1,3-thiazole ring can be achieved through established methods like the Hantzsch thiazole synthesis. Subsequent modifications to the 4-position to introduce the ethanamine side chain can be accomplished through various synthetic routes. Advanced synthetic techniques, such as microwave-assisted organic synthesis (MAOS) and flow chemistry, can be employed to accelerate the synthesis of analog libraries.

Furthermore, the development of novel synthetic routes that allow for the easy introduction of a wide range of substituents at different positions of the thiazole ring and the ethanamine side chain will be essential for creating a diverse chemical library. This will enable a thorough exploration of the chemical space around the core scaffold and the identification of compounds with optimized therapeutic properties.

Q & A

Q. What are the established synthetic routes for 2-(2-Methyl-1,3-thiazol-4-yl)ethanamine, and how can reaction conditions be optimized?

Synthesis typically involves thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis. For example, reacting 2-bromoacetyl derivatives with thioureas in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) yields the thiazole core . Post-functionalization, such as introducing the ethanamine side chain, may require reductive amination or nucleophilic substitution. Optimization involves adjusting solvent polarity, temperature (often 80–100°C), and catalyst selection to improve yield and purity. Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key methods include:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities across different biological assays?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or target conformational states. To address this:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics under controlled buffer conditions .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate specific vs. nonspecific interactions .

- Mutagenesis Studies : Identify key residues in the target protein influencing binding using alanine scanning .

Cross-validation with orthogonal methods (e.g., fluorescence polarization) reduces false positives .

Q. What computational strategies are effective in predicting the compound’s interaction with neurological targets (e.g., mGlu receptors)?

- Molecular Docking : Use software like AutoDock Vina to model binding poses within the mGlu5 receptor’s allosteric site. Focus on the 2-methyl-thiazole group’s hydrophobic interactions and the ethanamine’s hydrogen bonding .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes over 100 ns to assess stability and identify critical binding motifs .

- QSAR Models : Corate structural features (e.g., logP, polar surface area) with activity data to design analogs with improved blood-brain barrier permeability .

Q. How do structural modifications to the thiazole ring impact the compound’s metabolic stability and pharmacokinetics?

- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance metabolic stability by reducing cytochrome P450 oxidation .

- Methyl Substitutions : The 2-methyl group on the thiazole increases lipophilicity, improving membrane permeability but potentially reducing solubility .